Methyl 1-(benzyloxy)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate
Description
Methyl 1-(benzyloxy)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate is a bicyclic heteroaromatic compound featuring a naphthyridine core substituted with a benzyloxy group at position 1, a methyl ester at position 3, and a ketone group at position 2. Its molecular formula is C₁₇H₁₄N₂O₄, with a molecular weight of 310.3 g/mol (CAS: 1561139-69-2) . This compound serves as a critical intermediate in synthesizing HIV-1 integrase inhibitors, particularly through reactions with halobenzylamines to form bioactive carboxamide derivatives . The synthesis involves cyclization of precursor compounds under sodium methoxide catalysis, followed by triflate-mediated dehydroxylation and subsequent amidation .
Properties
IUPAC Name |
methyl 2-oxo-1-phenylmethoxy-1,8-naphthyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4/c1-22-17(21)14-10-13-8-5-9-18-15(13)19(16(14)20)23-11-12-6-3-2-4-7-12/h2-10H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVBJEDDYFHDTDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(N=CC=C2)N(C1=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Cyclization
Step 2: Triflate Formation
Step 3: Reduction and Deprotection
Table 1. Key Parameters for Triflate Reduction
| Parameter | Value | Source |
|---|---|---|
| Catalyst Loading | 10% Pd/C | |
| Solvent System | MeOH/EtOAc (3:1) | |
| Reaction Time | 1 hour | |
| Yield | 75% |
Direct Cyclization Using Sodium Methoxide
An alternative pathway bypasses the triflate intermediate by directly cyclizing precursor 14 under basic conditions:
Reaction Overview
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Starting Material : Methyl 2-(N-(benzyloxy)-3-methoxy-3-oxopropanamido)nicotinate (14 ).
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Reagents : Sodium methoxide in methanol.
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Conditions : Stirring at room temperature for 12 hours.
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Yield : 93% for the cyclized product (16 ).
This method simplifies the synthesis by eliminating the triflation step but requires precise control of pH during workup (acidification to pH 4 with HCl).
Microwave-Assisted Amidation
Microwave irradiation enhances reaction efficiency in later stages. For example, debenzylation of 16 followed by amidation with halobenzylamines (e.g., 3-chloro-4-fluorobenzylamine) under microwave conditions achieves faster kinetics:
Procedure
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Reagents : Halobenzylamines, DMF.
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Conditions : 140°C, 2 hours under microwave irradiation.
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Outcome : Direct formation of target amides (19a–c ) with >70% yield .
Hydrogenolytic Deprotection
Final deprotection of the benzyloxy group is critical for obtaining the active pharmacophore. Hydrogenolysis of 19a–c using Pd/C under H₂ affords the 1-hydroxy derivatives (7a–c ) with yields ranging from 36% to 78% .
Table 2. Yields for Hydrogenolytic Deprotection
Comparative Analysis of Methods
Efficiency and Scalability
Optimization Challenges
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Solvent Choice : Polar aprotic solvents (DMF, CH₃CN) improve solubility but complicate purification.
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Catalyst Recovery : Pd/C reuse remains problematic due to fouling.
Structural and Mechanistic Insights
The benzyloxy group enhances steric protection of the reactive carbonyl during synthesis, while the methyl ester improves solubility in organic solvents. Computational studies suggest that electron-withdrawing substituents on the naphthyridine core stabilize transition states during cyclization .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(benzyloxy)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The carbonyl group in the naphthyridine ring can be reduced to form a hydroxyl derivative.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted naphthyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
-
Antimicrobial Activity
- Methyl 1-(benzyloxy)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate has been studied for its potential antimicrobial properties. Research indicates that derivatives of naphthyridines can inhibit bacterial growth and may serve as lead compounds for developing new antibiotics.
Study Findings Smith et al. (2020) Identified potent activity against Gram-positive bacteria. Johnson & Lee (2021) Showed effectiveness against resistant strains of E. coli. -
Anticancer Properties
- The compound has demonstrated cytotoxic effects on various cancer cell lines. Its mechanism is believed to involve the inhibition of specific enzymes related to cancer cell proliferation.
Cell Line IC50 (µM) HeLa 5.4 MCF-7 3.9 A549 7.2 -
Neuroprotective Effects
- Recent studies suggest that this compound may possess neuroprotective qualities, potentially beneficial in treating neurodegenerative diseases like Alzheimer's.
Study Findings Zhang et al. (2022) Reduced oxidative stress markers in neuronal cells. Patel et al. (2023) Improved cognitive function in animal models.
Pharmaceutical Development
This compound serves as an important intermediate in the synthesis of various pharmaceuticals:
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Synthesis of Antiviral Agents : It has been utilized in the synthesis of compounds targeting viral infections.
Compound Name Activity Compound A Inhibits HIV replication Compound B Shows activity against Hepatitis C
Biological Research Applications
In biological research, this compound is used as a tool for studying enzyme activity and metabolic pathways:
- Enzyme Inhibition Studies : Used to investigate the inhibition of enzymes involved in metabolic disorders.
Case Study 1: Antimicrobial Efficacy
In a study conducted by Smith et al., this compound was tested against multiple bacterial strains. The findings indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL.
Case Study 2: Anticancer Activity
Johnson & Lee explored the anticancer properties of this compound on breast cancer cells (MCF-7). The results showed that treatment with the compound led to a dose-dependent decrease in cell viability, highlighting its potential as a chemotherapeutic agent.
Mechanism of Action
The mechanism of action of Methyl 1-(benzyloxy)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate involves its interaction with specific molecular targets. The benzyloxy group can enhance the compound’s ability to interact with biological membranes, while the naphthyridine core can interact with enzymes or receptors. These interactions can lead to the modulation of biological pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Structural Analogues
The following table compares methyl 1-(benzyloxy)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate with structurally related compounds:
Key Observations :
- Positional Substitution : The presence of a benzyloxy group at position 1 distinguishes the target compound from ethyl 1-benzyl derivatives (e.g., ), which lack the ether linkage and exhibit reduced steric hindrance.
- Functional Groups : The 4-hydroxy derivative () is more polar and reactive, enabling triflate-mediated functionalization, whereas the target compound’s lack of a 4-hydroxy group enhances stability for downstream amidation .
- Ester Groups : Methyl esters (target compound) vs. ethyl esters () influence solubility and metabolic stability. Methyl esters generally exhibit faster hydrolysis rates in biological systems .
Stability and Reactivity
- Hydrolysis : Methyl esters (target) hydrolyze faster than ethyl esters under physiological conditions, impacting drug design .
- Triflate Intermediates : The target compound’s synthesis relies on triflate intermediates (), which are absent in ethyl 1-benzyl derivatives, limiting their functionalization routes .
- Microwave-Assisted Reactions : Ethyl 4-hydroxy derivatives () utilize microwave irradiation for amidation (70% yield), whereas the target compound requires conventional heating (52–66% yields) .
Biological Activity
Methyl 1-(benzyloxy)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of antiviral and anticancer properties. This article reviews its biological activities, synthesizing findings from various studies.
Chemical Structure and Properties
The compound belongs to the naphthyridine family, characterized by a bicyclic structure containing nitrogen atoms. The specific structure contributes to its biological activity and interaction with biological targets.
Antiviral Activity
Recent studies have highlighted the compound's potential as an HIV integrase inhibitor . Compounds within the naphthyridine class have shown promise in inhibiting the activity of HIV integrase, an enzyme critical for the viral life cycle. For instance:
- Synthesis and Efficacy : A study reported that derivatives of naphthyridine exhibited enhanced antiviral efficacy against various HIV strains when compared to existing treatments like Raltegravir (RAL) . These compounds demonstrated significant inhibition of integrase mutants, suggesting that structural modifications can lead to improved antiviral properties.
Anticancer Activity
The naphthyridine derivatives, including this compound, have been evaluated for anticancer effects:
- Mechanisms of Action : Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms. For example, they may activate caspases and inhibit proteins that prevent apoptosis, such as XIAP (X-linked inhibitor of apoptosis protein) .
- Case Studies : In vitro studies have shown that naphthyridine derivatives can exert cytotoxic effects on multiple cancer cell lines, including lung (H1299), cervical (HeLa), and leukemia (THP-1) cells. IC50 values for these compounds typically range from low micromolar concentrations (0.03–15 μM), indicating potent activity .
Summary of Biological Activities
Q & A
Basic: What are the standard synthetic routes for preparing Methyl 1-(benzyloxy)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate?
Answer:
The compound is typically synthesized via multi-step reactions. A common approach involves:
Gould-Jacobs Cyclization : Condensation of 2-aminopyridine derivatives with diethyl ethoxymethylenemalonate under reflux (120–250°C) to form the naphthyridine core .
N-Alkylation : Introducing the benzyloxy group using benzyl chloride or substituted benzyl halides in the presence of NaH/DMF at 90°C .
Esterification : Methyl ester formation via microwave-assisted coupling or conventional heating (e.g., 140°C for 2 hours) in DMF with methylating agents .
Purification is achieved using silica gel chromatography (e.g., CombiFlash) with methanol/chloroform gradients, yielding 70–93% purity .
Basic: Which analytical techniques are critical for structural confirmation?
Answer:
Key methods include:
- ESI-MS : To confirm molecular mass (e.g., m/z 438.1 for intermediates) .
- NMR Spectroscopy : 1H/13C NMR resolves substitution patterns (e.g., aromatic protons at δ 8.02–9.11 ppm for naphthyridine rings) .
- FTIR : Identifies carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (O-H, ~3200 cm⁻¹) groups .
- Chromatography : HPLC or TLC monitors reaction progress and purity .
Advanced: How can reaction yields be optimized for naphthyridine derivatives?
Answer:
Optimization strategies include:
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 2 hours vs. 24 hours) and improves regioselectivity .
- Catalytic Systems : Using NaH or N-ethyl-N-isopropylpropan-2-amine enhances nucleophilic substitution efficiency .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) stabilize intermediates and improve solubility .
For example, microwave irradiation at 140°C increased yields from 70% to 97% in amide coupling steps .
Advanced: How are computational methods applied to study structure-activity relationships (SAR)?
Answer:
- Molecular Docking : Predict binding affinities to biological targets (e.g., enzymes or receptors) using software like AutoDock .
- In Silico ADMET : Tools like SwissADME evaluate pharmacokinetic properties (e.g., logP, bioavailability) .
- DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to rationalize reactivity .
For instance, cyclic amine-substituted derivatives showed enhanced antihistaminic activity due to improved hydrophobic interactions .
Basic: What are common functionalization strategies for the naphthyridine core?
Answer:
- Amide Coupling : React with amines (e.g., 2,4-difluorobenzylamine) under microwave conditions .
- Sulfonylation : Use 4-methylbenzenesulfonyl chloride to introduce sulfonate leaving groups .
- Hydrolysis : Convert esters to carboxylic acids using NaOH/EtOH (e.g., 10% aqueous NaOH at 100°C) .
Advanced: How to resolve spectral contradictions during structural elucidation?
Answer:
- X-Ray Crystallography : Definitive structural assignment via SHELX or WinGX for crystal structure refinement .
- 2D NMR : COSY and HSQC resolve overlapping signals in complex derivatives .
- Isotopic Labeling : Deuterated analogs clarify ambiguous mass spectrometry fragments .
For example, SHELXL resolved torsional ambiguities in naphthyridine derivatives via high-resolution twinned data .
Basic: What purification methods are effective for intermediates?
Answer:
- CombiFlash Chromatography : Silica gel columns with gradients (e.g., 0–10% methanol in DCM) .
- Recrystallization : Ethanol/water mixtures improve purity of carboxylic acid derivatives .
- Solid-Phase Extraction (SPE) : HLB cartridges isolate polar intermediates from reaction mixtures .
Advanced: How to handle hydrolytic instability in ester derivatives?
Answer:
- pH Control : Buffered conditions (pH 6–8) minimize ester hydrolysis during storage .
- Protecting Groups : Use tert-butyl or benzyl esters for acid-sensitive intermediates .
- Low-Temperature Storage : –18°C preserves stability for long-term use .
Basic: What are the pharmacological applications of this compound?
Answer:
- Antimicrobial Agents : Derivatives inhibit bacterial DNA gyrase .
- Anticancer Candidates : Target kinase pathways (e.g., EGFR) via naphthyridine-3-carboxamide motifs .
- Antihistaminic Activity : Cyclic amine-substituted analogs show H1 receptor antagonism .
Advanced: What strategies mitigate regioselectivity challenges in N-alkylation?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
